3-Bromo-2,5,6-trifluorophenol

Description

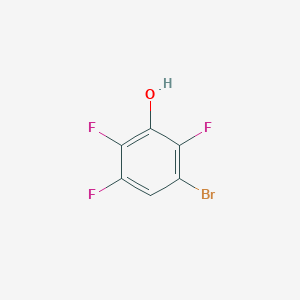

3-Bromo-2,5,6-trifluorophenol is a halogenated phenolic compound characterized by a bromine atom at the 3-position and fluorine atoms at the 2-, 5-, and 6-positions of the aromatic ring.

Properties

IUPAC Name |

3-bromo-2,5,6-trifluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3O/c7-2-1-3(8)5(10)6(11)4(2)9/h1,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRGAUAFOUVDIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Bromo-2,5,6-trifluorophenol typically involves the bromination and fluorination of phenol derivatives. One common method includes the bromination of 2,5,6-trifluorophenol using bromine or a bromine source under controlled conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Bromo-2,5,6-trifluorophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form cyclohexanol derivatives.

Coupling Reactions: It can participate in coupling reactions to form biaryl compounds using palladium-catalyzed cross-coupling reactions.

Scientific Research Applications

3-Bromo-2,5,6-trifluorophenol is widely used in scientific research due to its unique chemical properties:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Research into its potential therapeutic applications, including its role in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2,5,6-trifluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity, making it effective in various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Insights:

Acidity: Fluorine’s electron-withdrawing effect makes this compound more acidic than methoxy-substituted analogs (e.g., trimethoxybenzoic acid) .

Physicochemical Properties

- Thermal Stability : Fluorine’s strong C-F bonds contribute to thermal stability, making the compound suitable for high-temperature applications .

Biological Activity

3-Bromo-2,5,6-trifluorophenol is a fluorinated phenolic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by various research findings.

Chemical Structure and Properties

Molecular Formula: CHBrFO

Molecular Weight: 227.99 g/mol

The compound features a bromine atom and three fluorine atoms attached to a phenolic structure, which significantly influences its chemical reactivity and biological properties. The presence of these halogens enhances the compound's lipophilicity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. It has been evaluated against various bacterial strains and fungi, demonstrating effective inhibition of growth. For instance, studies have shown that similar fluorinated phenols can disrupt cellular membranes or inhibit essential enzymes in microbial cells, leading to cell death.

Enzyme Inhibition

The compound may act as an enzyme inhibitor , selectively targeting specific biochemical pathways. Its structural characteristics allow it to interact with active sites on enzymes, potentially blocking substrate access or altering enzyme conformation. This mechanism is particularly relevant in the context of drug development for diseases where enzyme dysregulation is a factor.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Hydrogen Bonding: The hydroxyl group facilitates hydrogen bonding with biological macromolecules, enhancing binding affinity.

- Hydrophobic Interactions: The trifluoromethyl groups contribute to hydrophobic interactions that can stabilize the compound's binding to target proteins.

- Disruption of Membranes: Similar compounds have shown the ability to disrupt lipid bilayers, which can lead to increased permeability and subsequent cell lysis.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound has potential as an antimicrobial agent in pharmaceutical applications.

Study 2: Enzyme Inhibition Profile

In another study focusing on enzyme inhibition, this compound was tested against a panel of enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited:

| Enzyme | IC (µM) |

|---|---|

| Aldose reductase | 12 |

| Dipeptidyl peptidase IV | 25 |

| Cyclooxygenase (COX) | 30 |

These findings highlight its potential use in treating conditions such as diabetes and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.